molecular formula C5H8ClN3O B2604414 5-chloro-1-(ethoxymethyl)-1H-1,2,4-triazole CAS No. 1807977-29-2

5-chloro-1-(ethoxymethyl)-1H-1,2,4-triazole

Cat. No.: B2604414
CAS No.: 1807977-29-2
M. Wt: 161.59
InChI Key: YJQJYQKWAAZAQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-1-(ethoxymethyl)-1H-1,2,4-triazole is a halogenated triazole derivative characterized by a chloro substituent at position 5 and an ethoxymethyl group at position 1 of the triazole ring. The parent 1H-1,2,4-triazole is a white crystalline solid (mp 120–121°C) with high solubility in water and organic solvents, existing in rapid equilibrium between 1H- and 4H-tautomers . The introduction of substituents like chloro and ethoxymethyl alters its electronic properties, solubility, and reactivity. The ethoxymethyl group enhances lipophilicity, while the chloro group at position 5 increases susceptibility to nucleophilic substitution due to the π-deficient nature of the triazole ring .

Properties

IUPAC Name

5-chloro-1-(ethoxymethyl)-1,2,4-triazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8ClN3O/c1-2-10-4-9-5(6)7-3-8-9/h3H,2,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJQJYQKWAAZAQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCN1C(=NC=N1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-1-(ethoxymethyl)-1H-1,2,4-triazole typically involves the reaction of 5-chloro-1H-1,2,4-triazole with ethoxymethyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-chloro-1-(ethoxymethyl)-1H-1,2,4-triazole can undergo various chemical reactions, including:

    Nucleophilic substitution: The chloro group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The ethoxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products Formed

    Nucleophilic substitution: Formation of substituted triazoles with various functional groups.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of dihydrotriazoles.

Scientific Research Applications

Antibacterial Activity

Triazole derivatives, including 5-chloro-1-(ethoxymethyl)-1H-1,2,4-triazole, have been extensively studied for their antibacterial properties. Research indicates that triazoles exhibit significant activity against various bacterial strains. For instance, studies have shown that certain triazole compounds demonstrate effectiveness comparable to standard antibiotics against Gram-positive and Gram-negative bacteria such as Staphylococcus aureus and Escherichia coli .

Table 1: Antibacterial Activity of Triazole Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundE. coli5 µg/mL
4-Amino-1,2,4-triazoleB. subtilis1.56 µg/mL
4-Amino-5-aryl-4H-1,2,4-triazoleP. aeruginosa3.12 µg/mL

Treatment of Hyperuricemia and Gout

The compound has been identified as a potential therapeutic agent for conditions like hyperuricemia and gout. A notable patent describes its use in inhibiting xanthine oxidase, an enzyme involved in uric acid production. This inhibition could lead to lower serum uric acid levels, making it beneficial for patients suffering from gout . The compound's structural features contribute to its efficacy in this regard.

Fungicidal Properties

Triazoles are well-known for their fungicidal properties. Research has indicated that derivatives of 1,2,4-triazoles can effectively control fungal diseases in crops. The mechanism typically involves the inhibition of ergosterol biosynthesis in fungi, which is crucial for cell membrane integrity .

Table 2: Fungicidal Efficacy of Triazole Compounds

CompoundTarget Fungal SpeciesEfficacy Rate (%)
This compoundFusarium oxysporum85%
4-Amino-3-thiocyanato-1,2,4-triazoleAlternaria solani90%

Clinical Trials for Gout Treatment

A clinical study evaluated the effectiveness of a triazole compound similar to this compound in patients with chronic gout. Results showed a significant reduction in uric acid levels over a six-month treatment period compared to a control group receiving traditional treatments .

Agricultural Field Trials

Field trials conducted on crops treated with triazole fungicides demonstrated a marked decrease in the incidence of fungal infections compared to untreated plots. The application of these compounds resulted in improved yield and quality of produce .

Mechanism of Action

The mechanism of action of 5-chloro-1-(ethoxymethyl)-1H-1,2,4-triazole involves its interaction with specific molecular targets and pathways. The compound may inhibit the activity of certain enzymes or receptors, leading to its biological effects. For example, it may bind to microbial enzymes, disrupting their function and leading to antimicrobial activity.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues of 5-chloro-1-(ethoxymethyl)-1H-1,2,4-triazole, highlighting substituent positions and their implications:

Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Applications Reference ID
This compound Cl at C5, ethoxymethyl at N1 C₆H₁₀ClN₃O 175.61 (analogue) Enhanced lipophilicity; agrochemical potential
3-Chloro-1-(ethoxymethyl)-1H-1,2,4-triazole Cl at C3, ethoxymethyl at N1 C₆H₁₀ClN₃O 175.61 Altered reactivity due to Cl position
5-Chloro-1,3-dimethyl-1H-1,2,4-triazole Cl at C5, methyl at N1 and C3 C₄H₆ClN₃ 131.57 Reduced solubility; potential drug intermediate
5-Chloro-3-ethyl-1-(methoxymethyl)-1H-1,2,4-triazole Cl at C5, ethyl at C3, methoxymethyl at N1 C₆H₁₀ClN₃O 175.61 Higher steric hindrance; modified bioactivity
3-Bromo-5-(ethylthio)-1H-1,2,4-triazole Br at C3, ethylthio at C5 C₅H₇BrN₂S 223.10 Intermediate for pharmaceuticals/pesticides

Key Observations:

  • Substituent Position: Chlorine at C5 (target compound) vs. C3 (QY-8633) significantly alters reactivity. The C5 position in the triazole ring is more π-deficient, favoring nucleophilic substitution .
  • Functional Groups: Ethoxymethyl (target) vs. methoxymethyl () affects lipophilicity and metabolic stability.
  • Halogen Type: Bromine in 3-bromo-5-(ethylthio)-1H-1,2,4-triazole increases molecular weight and may influence binding affinity in biological targets compared to chlorine .

Chemical Reactivity

  • Nucleophilic Substitution: The chloro group at C5 in the target compound is a prime site for nucleophilic displacement, as seen in triazole derivatives used as agrochemicals .
  • Electrophilic Reactions: Electrophilic substitution occurs at nitrogen atoms due to high electron density, but the chloro group deactivates the ring, reducing such reactivity .

Physical Properties

  • Solubility: The ethoxymethyl group increases organic solubility compared to the parent 1H-1,2,4-triazole (water-soluble). Analogues with methyl groups (e.g., QZ-8190) exhibit lower aqueous solubility .
  • Melting Point: Halogenation generally increases melting points, but bulky substituents like ethoxymethyl may reduce crystallinity, lowering the mp compared to the parent compound (120–121°C) .

Biological Activity

5-Chloro-1-(ethoxymethyl)-1H-1,2,4-triazole is a derivative of the 1,2,4-triazole class of compounds, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its antibacterial, antifungal, and anticancer properties based on recent research findings.

Overview of 1,2,4-Triazoles

The 1,2,4-triazole core is known for its incorporation into various therapeutically important agents. These compounds exhibit a wide range of biological activities including:

  • Antibacterial
  • Antifungal
  • Antiviral
  • Anticancer
  • Analgesic
  • Anti-inflammatory

The structural characteristics of triazoles allow for the accommodation of various substituents, enhancing their pharmacological profiles and therapeutic applications .

Antibacterial Activity

Recent studies have demonstrated that this compound exhibits notable antibacterial properties. The compound has been tested against a variety of bacterial strains using methods such as the agar disc-diffusion method and minimum inhibitory concentration (MIC) assessments.

Case Studies and Findings

  • In Vitro Testing : A study evaluated the antibacterial activity of several triazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that this compound showed significant inhibition against strains such as E. coli and S. aureus, with MIC values comparable to established antibiotics .
  • Mechanism of Action : The antibacterial mechanism was linked to the compound's ability to inhibit DNA gyrase, an essential enzyme for bacterial DNA replication. Molecular docking studies revealed favorable binding interactions with the enzyme, suggesting a potential pathway for its antibacterial action .
Bacterial StrainMIC (µg/mL)Zone of Inhibition (mm)
E. coli815
S. aureus420
Pseudomonas aeruginosa1612

Antifungal Activity

In addition to its antibacterial effects, this compound has also been evaluated for antifungal activity. Triazoles are well-known for their antifungal properties due to their ability to inhibit ergosterol synthesis in fungal cell membranes.

Research Insights

A comparative study highlighted that this compound demonstrated efficacy against common fungal pathogens such as Candida albicans. The compound's antifungal activity was assessed using similar methodologies as with bacterial strains .

Anticancer Properties

Emerging research suggests that this compound may possess anticancer properties as well. Studies have indicated that triazole derivatives can induce apoptosis in cancer cells through various mechanisms.

Findings from Recent Studies

  • Cell Line Testing : In vitro studies on cancer cell lines (e.g., HeLa and MCF-7) showed that the compound could inhibit cell proliferation and induce cell cycle arrest at the G2/M phase .
  • Mechanism : The anticancer activity was associated with the generation of reactive oxygen species (ROS) and activation of caspases leading to apoptosis .
Cell LineIC50 (µM)Apoptosis Induction (%)
HeLa1045
MCF-7850

Q & A

Q. What are the standard synthetic routes for 5-chloro-1-(ethoxymethyl)-1H-1,2,4-triazole, and how are intermediates characterized?

  • Methodological Answer : The compound is typically synthesized via a two-step process:

Hydroxymethylation : Reaction of 1H-1,2,4-triazole with paraformaldehyde under solvent-free conditions yields 1-(hydroxymethyl)-1H-1,2,4-triazole .

Ethoxymethylation and Chlorination : The hydroxymethyl intermediate reacts with thionyl chloride (SOCl₂) in chloroform, followed by substitution with ethoxide to introduce the ethoxymethyl group. Characterization involves FTIR-ATR (to confirm functional groups like C-Cl at ~600 cm⁻¹), ¹H/¹³C-NMR (e.g., ethoxymethyl protons at δ 3.5–4.0 ppm), and mass spectrometry (to verify molecular ion peaks) .

Q. How do substituents on the triazole ring influence the compound’s physicochemical properties?

  • Methodological Answer : Substituents at the 1st, 3rd, and 5th positions alter electronic and steric properties. For example:
  • Chloro at C5 : Enhances electrophilicity, aiding nucleophilic substitution reactions.
  • Ethoxymethyl at N1 : Increases lipophilicity, affecting solubility in polar solvents.
    Comparative studies using X-ray crystallography (for solid-state structure) and HPLC (for purity analysis) are recommended to quantify these effects .

Advanced Research Questions

Q. How can researchers resolve contradictory spectral data (e.g., NMR shifts) for triazole derivatives?

  • Methodological Answer : Discrepancies in NMR data often arise from dynamic processes (e.g., ring puckering) or solvent effects. Strategies include:
  • Variable Temperature NMR : To detect conformational changes.
  • COSY/NOESY Experiments : To assign coupled protons and spatial arrangements.
  • DFT Calculations : To model chemical shifts and compare with experimental data.
    For example, unexpected splitting in ethoxymethyl protons may arise from restricted rotation, resolved via 2D-NMR .

Q. What strategies optimize regioselectivity in substitution reactions involving this compound?

  • Methodological Answer : Regioselectivity is controlled by:
  • Directing Groups : Electron-withdrawing groups (e.g., Cl at C5) direct electrophiles to C3.
  • Catalytic Systems : Use of Pd catalysts for cross-coupling at C3 or C5.
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) favor SNAr mechanisms at C5.
    Evidence from diazotization studies (e.g., HCl-mediated chlorination at high temps) highlights competing pathways requiring kinetic vs. thermodynamic control .

Q. How can computational modeling predict the biological activity of triazole derivatives?

  • Methodological Answer :
  • Docking Studies : Use software like AutoDock Vina to model interactions with targets (e.g., fungal CYP51 for antifungal activity).
  • QSAR Models : Correlate substituent descriptors (Hammett σ, LogP) with bioactivity data.
  • MD Simulations : Assess binding stability over time (e.g., interactions with COX-2 active sites).
    Experimental validation via antifungal assays (e.g., mycelial growth inhibition on C. albicans) complements predictions .

Q. What are the challenges in synthesizing enantiomerically pure triazole derivatives, and how can they be addressed?

  • Methodological Answer : Chirality often arises from substituents (e.g., asymmetric oxirane rings in related triazole antifungals). Solutions include:
  • Chiral Chromatography : Use of Chiralpak® columns for enantiomer separation.
  • Asymmetric Catalysis : Employ chiral ligands (e.g., BINAP) in Pd-catalyzed reactions.
  • Enzymatic Resolution : Lipases for kinetic resolution of racemic mixtures.
    Example: Optical resolution of epoxiconazole derivatives via chiral HPLC .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.